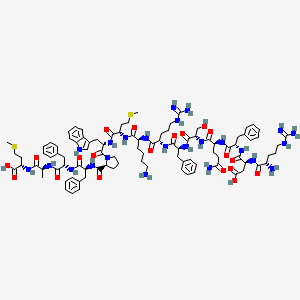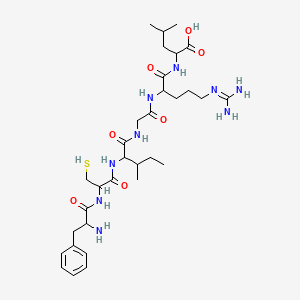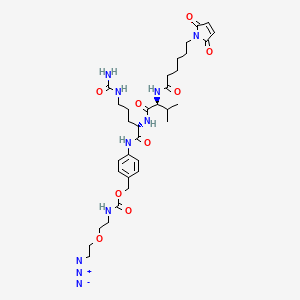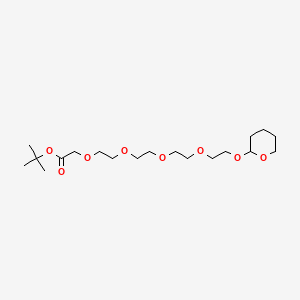![molecular formula C27H35N5O6 B11932219 N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide](/img/structure/B11932219.png)
N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RTS-V5 is a dual inhibitor of histone deacetylase and proteasome. It has shown significant potential in scientific research, particularly in the field of cancer treatment. The compound inhibits multiple isoforms of histone deacetylase, including histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 6, and histone deacetylase 8 .
準備方法
The synthesis of RTS-V5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for RTS-V5 are also not publicly available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing.
化学反応の分析
RTS-V5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RTS-V5 into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical structure and activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
RTS-V5 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown efficacy in inducing endoplasmic reticulum stress and apoptosis in cancer cells, particularly bladder cancer cells.
Epigenetics: As a histone deacetylase inhibitor, RTS-V5 is used to study the regulation of gene expression and chromatin remodeling.
Proteasome Inhibition: The compound’s ability to inhibit proteasomes makes it valuable in research related to protein degradation and homeostasis.
Drug Development: RTS-V5 serves as a lead compound for developing new dual inhibitors targeting histone deacetylase and proteasome.
作用機序
RTS-V5 exerts its effects by simultaneously inhibiting histone deacetylase and proteasomes. This dual inhibition leads to the accumulation of unfolded proteins in cells, causing endoplasmic reticulum stress and apoptosis . The compound also inhibits the mammalian target of rapamycin pathway by increasing the expression of AMP-activated protein kinase . Additionally, RTS-V5 causes histone and tubulin hyperacetylation, further contributing to its anticancer effects .
類似化合物との比較
RTS-V5 is unique due to its dual inhibition of histone deacetylase and proteasomes. Similar compounds include:
Panobinostat: A broad-spectrum histone deacetylase inhibitor with anticancer properties.
Bocodepsin hydrochloride: A selective histone deacetylase inhibitor used in cancer research.
SP-2-225: A selective inhibitor of histone deacetylase 6 with antitumor properties.
RTS-V5 stands out due to its ability to target both histone deacetylase and proteasomes, making it a valuable tool in cancer research and drug development .
特性
分子式 |
C27H35N5O6 |
|---|---|
分子量 |
525.6 g/mol |
IUPAC名 |
1-N-[(2S)-1-[[(2S)-1-(benzylamino)-1-oxopropan-2-yl]amino]-4-(2,2-dimethylpropylamino)-1,4-dioxobutan-2-yl]-4-N-hydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C27H35N5O6/c1-17(23(34)28-15-18-8-6-5-7-9-18)30-26(37)21(14-22(33)29-16-27(2,3)4)31-24(35)19-10-12-20(13-11-19)25(36)32-38/h5-13,17,21,38H,14-16H2,1-4H3,(H,28,34)(H,29,33)(H,30,37)(H,31,35)(H,32,36)/t17-,21-/m0/s1 |
InChIキー |
CMINWSPSBRREEO-UWJYYQICSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)NCC(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NO |
正規SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC(=O)NCC(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)





![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B11932199.png)

![(2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine](/img/structure/B11932207.png)
![2-[[4-[(3S)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B11932210.png)
![1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B11932218.png)
